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Introduction
Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin's lymphoma characterized by

the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1.[1] A key feature

of MCL, including the JeKo-1 cell line, is the overexpression of the anti-apoptotic protein Bcl-2,

which contributes to its pathogenesis and chemoresistance.[1] PTD10 is a novel therapeutic

agent under investigation for its potential to induce apoptosis in cancer cells. These application

notes provide detailed protocols for the treatment of JeKo-1 cells with PTD10 to induce

apoptosis and methods for its quantification and mechanistic evaluation.
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PTD10
Concentration (µM)

Cell Viability (%)
after 24h

Cell Viability (%)
after 48h

Cell Viability (%)
after 72h

0 (Vehicle Control) 100 ± 4.2 100 ± 5.1 100 ± 4.8

1 85.3 ± 3.9 72.1 ± 4.5 60.5 ± 5.3

5 62.7 ± 5.1 48.9 ± 3.8 35.2 ± 4.1

10 45.1 ± 3.5 28.4 ± 4.0 15.8 ± 3.2

25 20.8 ± 2.9 10.2 ± 2.5 5.1 ± 1.9

IC50 (µM) ~8.5 ~6.2 ~3.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by PTD10 in JeKo-1 Cells (48h treatment)

PTD10
Concentration (µM)

Early Apoptotic
Cells (%) (Annexin
V+/PI-)

Late
Apoptotic/Necrotic
Cells (%) (Annexin
V+/PI+)

Total Apoptotic
Cells (%)

0 (Vehicle Control) 3.2 ± 0.8 1.5 ± 0.4 4.7 ± 1.2

5 25.6 ± 2.1 10.3 ± 1.5 35.9 ± 3.6

10 42.1 ± 3.5 20.8 ± 2.2 62.9 ± 5.7

25 55.9 ± 4.2 35.4 ± 3.1 91.3 ± 7.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of PTD10 on Apoptosis-Related Protein Expression in JeKo-1 Cells (48h

treatment)
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PTD10
Concentration (µM)

Relative Bcl-2
Expression (Fold
Change)

Relative Bax
Expression (Fold
Change)

Relative Cleaved
Caspase-3
Expression (Fold
Change)

0 (Vehicle Control) 1.00 1.00 1.00

10 0.45 1.85 3.50

Expression levels were quantified by densitometry of Western blots and normalized to a

loading control (e.g., β-actin). Data represents the fold change relative to the vehicle control.
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Caption: Proposed signaling pathway of PTD10-induced apoptosis in JeKo-1 cells.
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Caption: Experimental workflow for assessing PTD10-induced apoptosis.

Experimental Protocols
JeKo-1 Cell Culture
JeKo-1 cells are cultured in suspension.

Materials:

JeKo-1 cell line (e.g., ATCC® CRL-3006™)

RPMI-1640 medium (ATCC-formulated, e.g., Catalog No. 30-2001)

Fetal Bovine Serum (FBS), heat-inactivated[2]

Penicillin-Streptomycin (optional)

Phosphate-Buffered Saline (PBS)

Trypan blue solution
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Incubator (37°C, 5% CO₂)

Centrifuge

Cell culture flasks (e.g., T-25, T-75)

Protocol:

Prepare complete growth medium: RPMI-1640 supplemented with 20% heat-inactivated

FBS.[2][3] Penicillin (100 U/mL) and streptomycin (100 µg/mL) can be added if desired.

Thaw a cryopreserved vial of JeKo-1 cells rapidly in a 37°C water bath.[4]

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at 125 x g for 5-7 minutes.

Discard the supernatant and gently resuspend the cell pellet in 5 mL of complete growth

medium in a T-25 flask.

Incubate at 37°C in a humidified atmosphere with 5% CO₂.[3]

For routine passaging, maintain cell densities between 0.5 x 10⁶ and 1.5 x 10⁶ cells/mL.[2]

Do not exceed 2.5 x 10⁶ cells/mL.

To subculture, determine cell viability and density using a hemocytometer and trypan blue

exclusion.

Centrifuge the required volume of cell suspension, resuspend the pellet in fresh complete

medium, and seed new flasks at a density of approximately 0.5 x 10⁶ cells/mL.[2]

Cell Viability Assay
Materials:

JeKo-1 cells in complete growth medium

PTD10 stock solution
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96-well cell culture plates

AlamarBlue™ cell viability reagent[5]

Fluorescence plate reader

Protocol:

Seed JeKo-1 cells in a 96-well plate at a density of 5 x 10⁴ cells per 100 µL per well.[5]

Prepare serial dilutions of PTD10 in complete growth medium.

Add the desired final concentrations of PTD10 to the wells. Include a vehicle-only control.

Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO₂.[5]

At each time point, add 10 µL of AlamarBlue™ reagent to each well.[5]

Incubate for 3-4 hours at 37°C, protected from light.

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength

of 590 nm.[5]

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:

Treated and control JeKo-1 cells

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI),

and 1X Binding Buffer)[6]

Cold PBS

Flow cytometer

Protocol:
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Induce apoptosis by treating JeKo-1 cells with desired concentrations of PTD10 for the

specified duration. Include a vehicle-treated negative control.

Collect approximately 1-5 x 10⁵ cells per sample by centrifugation (e.g., 300 x g for 5

minutes).

Wash the cells once with cold PBS and discard the supernatant.

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[7]

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

Add 400 µL of 1X Binding Buffer to each tube.[7]

Analyze the samples by flow cytometry as soon as possible.

Use appropriate controls to set up compensation and quadrants for data analysis. Healthy

cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and

PI-negative; late apoptotic or necrotic cells will be Annexin V- and PI-positive.[8]

Caspase-3/7 Activity Assay
Materials:

Treated and control JeKo-1 cells

Caspase-Glo® 3/7 Assay Kit (Promega)[9]

White-walled 96-well plates

Luminometer

Protocol:

Seed JeKo-1 cells in a white-walled 96-well plate at a density of 2 x 10⁴ cells per 100 µL per

well.
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Treat cells with PTD10 as described for the viability assay.

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]

Mix the contents of the wells by gently shaking the plate for 30 seconds.

Incubate at room temperature for 1-2 hours, protected from light.[10]

Measure luminescence using a plate-reading luminometer.[9]

The luminescent signal is proportional to the amount of caspase activity.

Western Blotting for Bcl-2 Family Proteins and Cleaved
Caspase-3
Materials:

Treated and control JeKo-1 cells

Ice-cold PBS

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
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HRP-conjugated secondary antibodies

TBST (Tris-Buffered Saline with 0.1% Tween-20)

ECL chemiluminescence substrate

Chemiluminescence imaging system

Protocol:

Cell Lysate Preparation:

Harvest treated and control cells by centrifugation.

Wash the cell pellet with ice-cold PBS.

Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.[11]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.[11]

SDS-PAGE and Transfer:

Normalize protein amounts for all samples (typically 20-40 µg per lane).[11]

Mix lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by

size.

Transfer the separated proteins to a PVDF membrane.[12]

Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.[11][12]

Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, 1:1000 dilution)

overnight at 4°C with gentle agitation.[11]

Wash the membrane three times with TBST for 5-10 minutes each.[11][12]

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.[11]

Wash the membrane again three times with TBST.

Detection:

Apply ECL substrate to the membrane.[11]

Capture the chemiluminescent signal using an imaging system.[11]

Perform densitometry analysis using image analysis software to quantify band intensities,

normalizing to the loading control (e.g., β-actin).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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